molecular formula C10H14ClNO2 B1472499 7-Methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride CAS No. 1803590-90-0

7-Methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride

Cat. No. B1472499
CAS RN: 1803590-90-0
M. Wt: 215.67 g/mol
InChI Key: OJFKGCMYPDEXBS-UHFFFAOYSA-N
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Description

7-Methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride is a heterocyclic compound . It has a benzodiazepine ring structure and possesses a methoxy group at the 7-position. The CAS Number is 1803590-90-0 .


Molecular Structure Analysis

The molecular formula of this compound is C10H14ClNO2 . The InChI code is 1S/C10H13NO2.ClH/c1-12-9-2-3-10-8 (6-9)7-11-4-5-13-10;/h2-3,6,11H,4-5,7H2,1H3;1H .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 215.68 . It is a powder at room temperature .

Scientific Research Applications

Anticancer Activity

The compound has shown potential in cancer research, particularly in the synthesis of tetrahydrobenzoxazepine acetals with electron-withdrawing groups. These synthons, initially designed as scaffolds for new O, N-acetals, exhibited unexpected antiproliferative activity against the MCF-7 breast cancer cell line. The presence of electron-withdrawing groups, notably the trifluoroacetyl moiety on the nitrogen atom, was found to enhance their in vitro antitumor activities, suggesting a promising avenue for anticancer agent development (Díaz-Gavilán et al., 2004).

Pharmaceutical Synthesis

7-Methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride is a key intermediate in the synthesis of various pharmacologically active compounds. A practical synthesis method for an orally active CCR5 antagonist, crucial in HIV treatment, demonstrates the versatility of this compound. The synthesis involves several steps, including esterification, Claisen-type reaction, and Suzuki−Miyaura coupling, highlighting its importance in developing new therapeutic agents (Ikemoto et al., 2005).

Chemical Structure Analysis

The compound and its derivatives have been subjects of structural analysis to understand their molecular conformations and intermolecular interactions. Studies on isomorphous but not strictly isostructural analogues underscore the compound's role in elucidating structural variations and their implications on physical properties and potentially biological activities (Acosta et al., 2009).

Squalene Synthase Inhibition

Research into cholesterol biosynthesis led to the identification of 7-Methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepine derivatives as potent inhibitors of squalene synthase, an enzyme involved in cholesterol production. This discovery provides a foundation for developing new cholesterol-lowering agents, demonstrating the compound's potential in addressing hypercholesterolemia (Miki et al., 2002).

NMDA Receptor Antagonism

In the quest for new treatments for neurological conditions, derivatives of 7-Methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepine have been explored as NR2B-selective NMDA receptor antagonists. Such compounds offer promising therapeutic potential for conditions like Alzheimer's disease, neuropathic pain, and ischemia, further emphasizing the broad applicability of this chemical scaffold in medicinal chemistry (Tewes et al., 2010).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

7-methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c1-12-9-2-3-10-8(6-9)7-11-4-5-13-10;/h2-3,6,11H,4-5,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJFKGCMYPDEXBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride

CAS RN

1803590-90-0
Record name 7-methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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